molecular formula C12H22N2O4 B1290091 1-Boc-4-(Aminocarboxymethyl)piperidine CAS No. 458560-09-3

1-Boc-4-(Aminocarboxymethyl)piperidine

Cat. No.: B1290091
CAS No.: 458560-09-3
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-UHFFFAOYSA-N
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Description

1-Boc-4-(Aminocarboxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an aminocarboxymethyl group.

Preparation Methods

The synthesis of 1-Boc-4-(Aminocarboxymethyl)piperidine typically involves the reaction of 1-Boc-4-(bromomethyl)piperidine with carboxyl di-tert-butyl-L-alanine tert-butyl ester, followed by deprotection to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(Aminocarboxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Boc-4-(Aminocarboxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the aminocarboxymethyl group. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Boc-4-(Aminocarboxymethyl)piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Biological Activity

1-Boc-4-(Aminocarboxymethyl)piperidine is a piperidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an aminocarboxymethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential applications in the synthesis of bioactive molecules, particularly in the context of opioid analogs and other pharmacologically relevant compounds.

  • Molecular Formula: C12H22N2O4
  • Molar Mass: Approximately 258.31 g/mol
  • CAS Number: 368866-11-9

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural class suggests significant biological properties. Compounds with similar structures often exhibit diverse pharmacological activities, including analgesic and anesthetic effects. The following sections detail the biological implications and research findings related to this compound.

The mechanism of action for this compound is inferred from its structural similarities to known bioactive compounds. Piperidine derivatives are often involved in interactions with various biological targets, including receptors and enzymes. The aminocarboxymethyl group may facilitate binding to specific targets, potentially influencing signaling pathways relevant to pain modulation and other physiological processes.

Research Findings and Case Studies

  • Synthesis and Derivative Studies :
    • Derivatives of piperidine, including those with aminocarboxymethyl substitutions, have been explored for their roles as intermediates in the synthesis of potent opioids such as fentanyl and its analogs. These derivatives demonstrate significant analgesic properties, indicating that this compound may share similar pharmacological profiles.
  • Analgesic Activity :
    • A study examining various piperidine derivatives highlighted their effectiveness as analgesics. The structural modifications, including the Boc and aminocarboxymethyl groups, were found to enhance binding affinity at opioid receptors, suggesting that this compound could exhibit comparable analgesic activity.
  • Potential Applications in Drug Development :
    • The versatility of this compound in synthetic pathways positions it as a valuable building block in drug development. Its ability to form various derivatives allows for the exploration of new therapeutic agents targeting pain relief and other conditions .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related piperidine derivatives:

Compound NameStructure FeatureNotable Activity
This compoundAminocarboxymethyl side chainPotential analgesic properties
FentanylN-phenethyl substitutionStrong opioid analgesic
4-(Aminomethyl)piperidineSimple amine without Boc protectionModerate analgesic activity

Properties

IUPAC Name

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624566
Record name Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458560-09-3
Record name Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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